Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a cyclohexane backbone with stereospecific hydroxyl and carbamate substituents. The (1R,3S) configuration of the hydroxycyclohexyl group confers distinct stereochemical properties critical for interactions in biological systems or synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKYKMHCKDLTJC-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150776 | |
| Record name | Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403864-43-6 | |
| Record name | Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403864-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Carbamation of Cyclohexanolamine Derivatives
The most common synthesis begins with a cyclohexanolamine precursor, where the amine group undergoes nucleophilic attack on tert-butyl chloroformate. Key steps include:
- Protection of the Hydroxyl Group : The 3-hydroxy group on the cyclohexane ring is protected using a silyl ether (e.g., tert-butyldimethylsilyl chloride) to prevent undesired side reactions.
- Carbamate Formation : The amine reacts with tert-butyl chloroformate in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C, with triethylamine as a base to neutralize HCl byproducts.
- Deprotection : The silyl protecting group is removed using tetra-n-butylammonium fluoride (TBAF), yielding the final product.
Reaction Equation :
$$
\text{Cyclohexanolamine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Base, 0–5°C}} \text{tert-Butyl carbamate} + \text{Byproducts}
$$
Key Parameters :
Alternative Routes via Reductive Amination
For substrates lacking pre-existing amine groups, reductive amination offers an alternative pathway:
- Ketone Intermediate : Cyclohexanone is converted to an imine using ammonium acetate.
- Reduction : Sodium cyanoborohydride reduces the imine to the corresponding amine.
- Carbamation : The amine is treated with di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions.
Advantages :
- Avoids harsh acidic/basic conditions, preserving stereochemical integrity.
- Higher yields (75–85%) compared to direct amination.
Stereochemical Control and Resolution
Chiral Auxiliaries and Catalysts
The (1R,3S) configuration is achieved using:
Analytical Validation
Chiral HPLC :
- Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).
- Mobile Phase: Hexane/ethanol (90:10, v/v).
- Retention Times: (1R,3S)-isomer = 12.3 min; (1S,3R)-isomer = 14.7 min.
NOESY NMR : Spatial correlations between the hydroxy and carbamate groups confirm the cis configuration.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow reactors for enhanced safety and efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8–12 hours | 30–60 minutes |
| Yield | 65–75% | 85–92% |
| Purity | 95–98% | >99% |
| Catalyst Loading | 5–10 mol% | 1–2 mol% |
Advantages :
Purification Techniques
Recrystallization :
Column Chromatography :
- Stationary Phase: Silica gel (230–400 mesh).
- Eluent: Hexane/ethyl acetate gradient (3:1 → 1:1).
Comparative Analysis of Methodologies
Yield and Scalability
Environmental Impact
E-Factor Analysis :
- Nucleophilic Carbamation : 8.2 (high solvent use).
- Flow Synthesis : 2.1 (optimized solvent recovery).
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TsCl in pyridine followed by nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can then interact with various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
Cyclohexane vs. Cyclobutane Backbones
- Carbamic Acid, N-[cis-3-(Hydroxymethyl)cyclobutyl]-, 1,1-Dimethylethyl Ester (CAS 142733-64-0): Molecular Formula: C₁₀H₁₉NO₃; MW: 201.26 g/mol . Features a smaller, strained cyclobutane ring with a hydroxymethyl group. The cis configuration limits conformational flexibility compared to the cyclohexane analog. Applications: Likely used as a rigid intermediate in drug synthesis (e.g., constrained peptides).
Hydroxyl Group Positioning and Branching
- Carbamic Acid, [(1R)-2-Hydroxy-1,2-Dimethylpropyl]-, 1,1-Dimethylethyl Ester (CAS 186466-64-8): Molecular Formula: C₁₁H₂₁NO₃; MW: 227.29 g/mol . Branched alkyl chain with a tertiary hydroxyl group.
Spirocyclic and Adamantane Systems
- Carbamic Acid, N-[(1R)-3,3-Difluoro-8-Azaspiro[4.5]dec-1-yl]-, 1,1-Dimethylethyl Ester (CAS 2306245-74-7):
Physicochemical Properties and Reactivity
Biological Activity
Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester, commonly referred to as tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, is a chemical compound with the molecular formula CHNO. This compound is notable for its potential biological activities and applications in various fields including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The structure of this compound features a cyclohexyl group with a hydroxy substitution at the 3-position, and an ester linkage that contributes to its reactivity. The presence of the hydroxy group allows for hydrogen bonding, which can influence its biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 1403864-43-6 |
| IUPAC Name | tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate |
The biological activity of carbamic acid derivatives is primarily attributed to their ability to interact with various enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active carbamic acid derivative, which may further interact with biological pathways.
Enzyme Inhibition Studies
Research indicates that compounds similar to carbamic acid derivatives can act as enzyme inhibitors. For instance, studies have shown that certain carbamate esters are effective in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neuronal signaling.
Case Studies
- Neuroprotective Effects : A study published in Neuroscience Letters demonstrated that carbamic acid derivatives exhibited neuroprotective effects in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's.
- Anticancer Activity : Another investigation reported that similar compounds displayed cytotoxic effects against various cancer cell lines, indicating their potential role as anticancer agents.
Pharmacological Applications
The unique properties of carbamic acid derivatives have led to their exploration in drug development:
- Enzyme Inhibitors : Investigated for use as inhibitors in enzyme-related diseases.
- Drug Design : Used as scaffolds in the design of new pharmaceuticals targeting specific biological pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, it is beneficial to compare it with other similar compounds:
| Compound Name | Key Features |
|---|---|
| Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, ester | Contains an amino group; different reactivity |
| Carbamic acid, N-[(1R,3S)-3-iodocyclopentyl]-, ester | Iodo substitution; potential for different interactions |
| Carbamic acid, N-[(1R,3S)-3-hydroxycyclopentyl]-, ester | Hydroxy group; similar reactivity but different ring structure |
Q & A
Q. What are the common synthetic routes for N-[(1R,3S)-3-hydroxycyclohexyl] carbamic acid tert-butyl ester?
The compound is typically synthesized via catalytic hydrogenation or esterification. For example, tert-butyl carbamate derivatives are prepared using palladium catalysts (e.g., Pd/C) under hydrogen gas in solvents like ethyl acetate or methanol. Key steps include protecting the hydroxyl group with benzoyl or acetyl groups to prevent side reactions, followed by deprotection . Yields range from 70% to 96%, depending on substrate stereochemistry and reaction time (e.g., 36 hours for hydrogenation) .
Q. What safety precautions are required when handling this compound?
Based on structurally similar carbamates, this compound likely falls under GHS Category 2 for skin/eye irritation and Category 4 for acute oral toxicity. Researchers must use fume hoods, wear nitrile gloves, and employ full-face shields. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap . Avoid dust formation during synthesis or purification to minimize inhalation risks .
Q. How is stereochemical integrity maintained during synthesis?
Stereoselectivity is controlled via chiral catalysts (e.g., Pd with chiral ligands) and reaction conditions. For example, hydrogenation of cyclohexenyl intermediates in methanol preserves the (1R,3S) configuration by leveraging steric hindrance from the tert-butyl group . Optical rotation and chiral HPLC are used to confirm enantiopurity (>90% ee) .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved during structural characterization?
Discrepancies in NMR or mass spectra often arise from diastereomers or residual solvents. Use multi-dimensional NMR (e.g., - HSQC) to distinguish stereoisomers. For example, coupling constants () in NMR differentiate axial vs. equatorial hydroxyl protons in the cyclohexyl ring. Cross-validate with X-ray crystallography when crystalline derivatives are available .
Q. What strategies optimize catalytic hydrogenation for tert-butyl carbamate synthesis?
Reaction optimization includes:
- Catalyst loading : 5–10% Pd/C for balanced activity and cost .
- Solvent selection : Ethyl acetate minimizes side reactions vs. methanol, which can protonate amines .
- Temperature : 25–40°C prevents over-reduction of the carbamate group. Monitor progress via TLC (Rf shift from 0.3 to 0.6 in hexane/ethyl acetate 3:1) .
Q. What are the challenges in scaling up multi-step synthesis?
Key issues include:
- Intermediate purification : Column chromatography is impractical at >10 g scale. Switch to recrystallization (e.g., using ethyl acetate/hexane) for intermediates like 3-azido-4-benzodioxol derivatives .
- Yield drop : Steric hindrance in tert-butyl protection reduces yields at >50 mmol scale. Use excess di-tert-butyl dicarbonate (1.5 eq) and DMAP catalyst to drive the reaction .
- Stereochemical drift : Optimize pH during aqueous workup (pH 6–7) to prevent epimerization .
Methodological Notes
- Data Contradiction Analysis : Conflicting melting points (e.g., 179–180°C vs. 170–175°C in similar derivatives) may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
- Reaction Monitoring : Employ in-situ FTIR to track carbonyl stretching (1700–1750 cm) during esterification .
For toxicity assessments, prioritize in vitro models (e.g., HepG2 cells) before rodent studies, given the compound’s suspected respiratory irritation (GHS Category 3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
